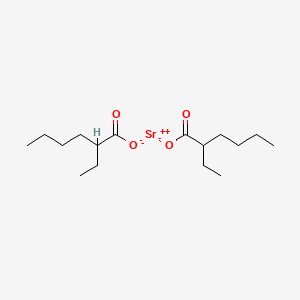
strontium;2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium;2-ethylhexanoate is a chemical compound with the molecular formula C16H30O4Sr. It is a strontium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in organic solvents and its role as a precursor in the synthesis of other strontium-based compounds .
Preparation Methods
Strontium;2-ethylhexanoate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the strontium salt. Industrial production methods often use aliphatic alcohols as solvents to enhance the reaction efficiency . The reaction conditions may vary, but common parameters include temperatures ranging from 60°C to 120°C and reaction times of several hours.
Chemical Reactions Analysis
Strontium;2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of strontium oxide and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, where the 2-ethylhexanoate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of strontium;2-ethylhexanoate involves its interaction with biological systems, particularly in bone metabolism. Strontium promotes osteoblast function (bone formation) and inhibits osteoclast function (bone resorption), leading to enhanced bone strength and reduced fracture risk . The molecular targets include calcium-sensing receptors and pathways involved in bone remodeling, such as the RANK/RANKL/OPG pathway .
Comparison with Similar Compounds
Strontium;2-ethylhexanoate can be compared with other similar compounds, such as:
Calcium;2-ethylhexanoate: Similar in structure but with calcium instead of strontium. It is used in similar applications but may have different biological effects.
Barium;2-ethylhexanoate: Another similar compound with barium. It is used in different industrial applications and has distinct chemical properties.
Magnesium;2-ethylhexanoate: Used in various chemical reactions and industrial processes, but with different reactivity and applications compared to this compound
This compound is unique due to its specific interactions with biological systems, particularly in bone health, making it a valuable compound in both scientific research and industrial applications.
Biological Activity
Strontium 2-ethylhexanoate (CAS Number: 2457-02-5) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and industrial applications. This article provides a comprehensive overview of the biological activity of strontium 2-ethylhexanoate, including its mechanisms of action, therapeutic implications, and relevant research findings.
Strontium 2-ethylhexanoate is characterized by its molecular formula C16H30O4Sr and is soluble in organic solvents but insoluble in water. It is synthesized through the reaction of strontium hydroxide or strontium carbonate with 2-ethylhexanoic acid under controlled conditions .
Mechanism of Action:
The biological activity of strontium 2-ethylhexanoate is primarily attributed to its ability to release strontium ions, which can mimic calcium in biological systems. This property is particularly relevant in bone metabolism, where strontium ions may influence osteoblast activity (bone formation) and osteoclast activity (bone resorption) .
Therapeutic Applications
Strontium 2-ethylhexanoate has been explored for various therapeutic applications, particularly in the treatment of bone-related disorders such as osteoporosis. Research indicates that strontium can enhance bone density and reduce fracture risk by promoting the proliferation and differentiation of osteoblasts while inhibiting osteoclast activity .
Case Studies
Safety and Toxicology
Despite its therapeutic benefits, safety assessments are crucial. Strontium 2-ethylhexanoate has been classified under reproductive toxicity category 1B, indicating potential risks during pregnancy . Acute exposure can cause irritation to the skin, eyes, and respiratory tract, emphasizing the need for proper handling protocols in industrial settings .
Comparative Analysis with Similar Compounds
| Compound | Solubility | Biological Activity | Applications |
|---|---|---|---|
| Strontium 2-Ethylhexanoate | Organic solvents | Potentially enhances bone density | Osteoporosis treatment |
| Strontium Ranelate | Water-soluble | Promotes osteoblast function; reduces fractures | Osteoporosis treatment |
| Strontium Acetate | Water-soluble | Similar effects on bone metabolism | Various industrial applications |
Properties
Molecular Formula |
C16H30O4Sr |
|---|---|
Molecular Weight |
374.0 g/mol |
IUPAC Name |
strontium;2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Sr/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
DLWBHRIWCMOQKI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















